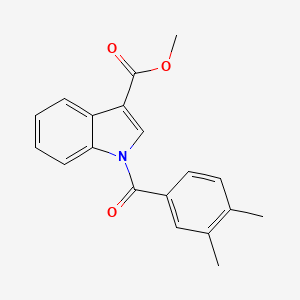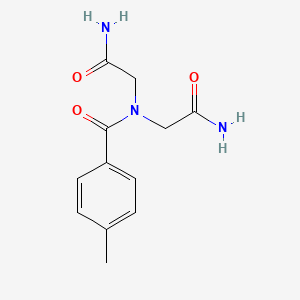![molecular formula C10H15NOS B5873405 4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
4-[(3-methyl-2-thienyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methyl-2-thienyl)methyl]morpholine, also known as MTM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a thienylmethyl substituent at the 4-position. MTM has been found to exhibit a wide range of biological activities, making it a valuable tool in various fields of research.
Mechanism of Action
The exact mechanism of action of 4-[(3-methyl-2-thienyl)methyl]morpholine is not fully understood. However, it has been suggested that 4-[(3-methyl-2-thienyl)methyl]morpholine may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
4-[(3-methyl-2-thienyl)methyl]morpholine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-[(3-methyl-2-thienyl)methyl]morpholine has also been found to reduce inflammation and pain in animal models. In addition, 4-[(3-methyl-2-thienyl)methyl]morpholine has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(3-methyl-2-thienyl)methyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 4-[(3-methyl-2-thienyl)methyl]morpholine is also stable under a wide range of conditions, making it easy to handle and store. However, 4-[(3-methyl-2-thienyl)methyl]morpholine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[(3-methyl-2-thienyl)methyl]morpholine. One area of interest is the development of 4-[(3-methyl-2-thienyl)methyl]morpholine derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-[(3-methyl-2-thienyl)methyl]morpholine. Finally, there is a need for further studies to evaluate the safety and efficacy of 4-[(3-methyl-2-thienyl)methyl]morpholine in animal models and humans.
Synthesis Methods
4-[(3-methyl-2-thienyl)methyl]morpholine can be synthesized through a multi-step process starting from 3-methylthiophene. The first step involves the reaction of 3-methylthiophene with chloroacetyl chloride to form 3-(chloroacetyl)-2-methylthiophene. This intermediate is then reacted with morpholine to yield 4-(2-methylthien-3-yl)morpholine. Finally, the thienylmethyl group is introduced through a Grignard reaction to obtain 4-[(3-methyl-2-thienyl)methyl]morpholine.
Scientific Research Applications
4-[(3-methyl-2-thienyl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. 4-[(3-methyl-2-thienyl)methyl]morpholine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-7-13-10(9)8-11-3-5-12-6-4-11/h2,7H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVLGSHKRVSEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)


![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)




![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
